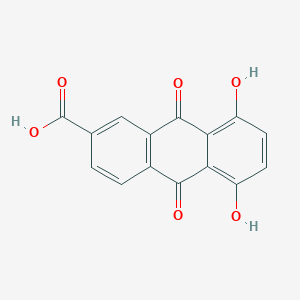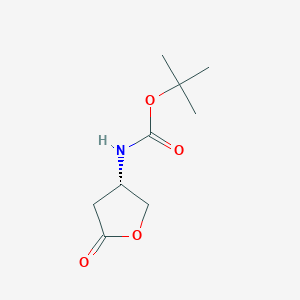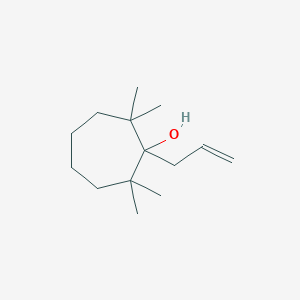
1,4-二羟基-6-羧基蒽醌
描述
1,4-Dihydroxyanthraquinone, also known as quinizarin or Solvent Orange 86, is an organic compound derived from anthraquinone . It is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl (OH) groups . A dihydroxyanthraquinone is any of several isomeric organic compounds with formula C14H8O4, formally derived from 9,10-anthraquinone by replacing two hydrogen atoms by hydroxyl groups .
Synthesis Analysis
Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a one-pot, green, and scalable approach has been developed to synthesize a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) .Molecular Structure Analysis
The isomers of dihydroxyanthraquinone differ in the position of the hydroxyl groups, and of the carbonyl oxygens (=O) of the underlying anthraquinone . The unqualified term “dihydroxyanthraquinone” usually means a hydroxy derivative of 9,10-anthraquinone .Chemical Reactions Analysis
The 1,4-anthraquinone exhibits anticancer activity by inhibiting crucial proteins and nucleic acid synthesis in cellular machinery . There are a plethora of molecules that have been derived from core anthraquinones scaffold aimed at various cancer targets .Physical And Chemical Properties Analysis
1,4-Dihydroxyanthraquinone is an orange or red-brown crystalline powder . Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) has been synthesized .科学研究应用
互变异构平衡和狄尔斯-阿尔德反应: 衍生物 1,4-二羟基-9,10-蒽醌单亚胺用于研究醌亚胺中的互变异构平衡及其在狄尔斯-阿尔德反应中的应用 (Fariña、Molina、Noheda 和 Paredes,1992).
抗癌活性: 1,4-二脂肪族氨基-5,8-二羟基蒽醌等衍生物作为抗癌药物的中间体,并已在体外测试了其抗癌活性 (鲍秀荣,2009).
神经保护活性: 1.8-二羟基-3-羧基蒽醌可以抑制小胶质细胞活化,这有助于其神经保护活性 (王少霞,2012).
白血病和黑色素瘤治疗: 1,4-二羟基-5,8-双[[2-(羟乙基)氨基]乙基]氨基-9,10-蒽并醌 (DHAQ) 对白血病和黑色素瘤显示出有效的抑制活性 (Zee-Cheng 和 Cheng,1978).
乳腺癌治疗: 合成的蒽醌 DHAQC 诱导乳腺癌 MCF-7 细胞系凋亡 (Yeap 等人,2015).
在 V79 中国仓鼠细胞中的毒性: 1,4-二羟基-6-羧基蒽醌是一种弱姐妹染色单体交换诱导剂,并且在这些细胞中检查的几种蒽醌中特别有毒 (Mian 等人,1991).
抗病毒活性: 该化合物已显示出对柯萨奇病毒 B3 和流感病毒 A/Hanfang/359/95 的有效性 (冯钊等人,2015).
与 DNA 结合: 蒽醌的 1,4-二羟基衍生物比 1-羟基或非羟基化合物与 DNA 的结合更强 (Bennett、Sharples 和 Brown,1982).
微生物生物合成: 病害柑橘树根部镰刀菌产生的新型蒽醌可能在微生物生物合成和代谢物生产中具有潜在应用 (Baker 和 Tatum,1998).
未来方向
The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .
属性
IUPAC Name |
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNNTCAGLDHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173252 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-45-8 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)









